Sorafenib tosylate
Vue d'ensemble
Description
Sorafenib tosylate is a bi-aryl urea and an oral multikinase inhibitor. It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . This compound is approved for the treatment of unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and differentiated thyroid carcinoma . It is marketed under the brand name Nexavar .
Applications De Recherche Scientifique
Sorafenib tosylate has a wide range of scientific research applications, including :
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cell signaling pathways and its role in inhibiting tumor growth.
Medicine: Extensively used in clinical trials for the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.
Industry: Employed in the development of drug delivery systems, such as nanocarriers, to improve its bioavailability and reduce side effects.
Mécanisme D'action
Target of Action
Sorafenib tosylate is a kinase inhibitor that primarily targets cell surface tyrosine kinase receptors and downstream intracellular kinases . These targets are implicated in tumor cell proliferation and tumor angiogenesis . It specifically targets serine-threonine kinase Raf and several tyrosine kinases involved in tumor growth .
Mode of Action
This compound exhibits a dual mechanism of action. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells . Additionally, it reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature . Sorafenib is more selective for c-Raf than B-RAF .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation . It also inhibits VEGFR and PDGFR signaling pathways, which are involved in angiogenesis . Furthermore, sorafenib treatment induces autophagy , which may suppress tumor growth.
Result of Action
The action of this compound results in decreased tumor cell proliferation and reduced tumor angiogenesis . By blocking the signals that trigger cancer cells to divide and grow, and the signals that promote the growth of new blood vessels that tumors need to grow, this compound prevents cancer cells from growing and may even kill them .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH difference between cancer cells and normal cells is a key point of smart nanogel, a delivery system for this compound . This system improves the therapeutic efficacy of poorly water-soluble drugs like this compound by delivering the drug in a target tumor with decreased adverse effects . .
Analyse Biochimique
Biochemical Properties
Sorafenib tosylate targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It inhibits multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF .
Cellular Effects
This compound has been shown to decrease tumor cell proliferation in vitro . It attenuates tumor growth of human tumor xenografts in immunocompromised mice, reduces tumor angiogenesis, and increases tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, this compound is more selective for c-Raf than B-RAF . It also induces autophagy, which may suppress tumor growth .
Temporal Effects in Laboratory Settings
This compound undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . At steady-state, this compound accounts for 70-85% of the circulating analytes in plasma .
Dosage Effects in Animal Models
In a study involving tumor-bearing dogs, this compound was administered at an intended dose of 3 mg/kg . Mean sorafenib levels declined by over 70% relative to peak serum concentrations by 24 hours in all dogs, suggesting the value of at least twice-daily administration . Doses of 3 mg/kg were well-tolerated, and no patients in the study experienced adverse events that were attributable to this compound .
Metabolic Pathways
This compound undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . About eight metabolites of this compound have been identified, of which five were detected in plasma .
Transport and Distribution
It is known that this compound undergoes oxidative metabolism in the liver and kidneys, suggesting that it may be transported to these organs for metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sorafenib tosylate involves several steps. One of the key intermediates is 4-chloro-3-(trifluoromethyl)aniline, which undergoes a series of reactions to form the final product. The process includes the following steps :
Formation of Intermediate: 4-chloro-3-(trifluoromethyl)aniline is reacted with phosgene to form 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Coupling Reaction: The isocyanate is then reacted with 4-aminophenol to form 4-[4-(4-chloro-3-(trifluoromethyl)phenyl)ureido]phenol.
Ether Formation: This intermediate is reacted with 2-chloro-N-methylpyridine-3-carboxamide to form sorafenib.
Tosylation: Finally, sorafenib is tosylated using p-toluenesulfonic acid to form this compound.
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like ethanol and methanol, and the reactions are carried out under controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Sorafenib tosylate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and UGT1A9.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Major Products Formed
Oxidation: The major products include oxidized metabolites that are excreted in feces and urine.
Substitution: Substituted derivatives of this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another multikinase inhibitor used for similar indications.
Pazopanib: A kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.
Regorafenib: A kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.
Uniqueness of Sorafenib Tosylate
This compound is unique due to its broad spectrum of kinase inhibition, targeting both RAF kinase and receptor tyrosine kinases that promote angiogenesis . It is also known for its ability to induce autophagy, which may contribute to its antitumor effects .
Propriétés
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYUQIDRJSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047839 | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475207-59-1 | |
Record name | Nexavar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorafenib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORAFENIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.